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Compound of Interest

Compound Name: 5-Methylfurfurylamine

Cat. No.: B076237

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-Methylfurfurylamine (CAS No: 14003-16-8), a valuable building block in medicinal
chemistry and materials science. This document presents key Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside
detailed experimental protocols and a workflow diagram for spectroscopic analysis. The
information herein is intended to support researchers in the identification, characterization, and
utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Methylfurfurylamine. This
information has been compiled from the Spectral Database for Organic Compounds (SDBS), a
trusted resource for experimental spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b076237?utm_src=pdf-interest
https://www.benchchem.com/product/b076237?utm_src=pdf-body
https://www.benchchem.com/product/b076237?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) [ppm]
[Hz]
5.99 d 1H 3.0 H-3
5.88 d 1H 3.0 H-4
CH:2
3.69 S 2H -
(aminomethyl)
2.23 S 3H - CHs (methyl)
1.35 s 2H - NH2 (amino)
13C NMR (Carbon NMR) Data
Chemical Shift (6) [ppm] Assignment
155.1 C-2
150.7 C-5
106.0 C-3
105.7 C-4
38.6 CHz (aminomethyl)
13.4 CHs (methyl)
Wavenumber (cm~2) Intensity Assignment

3375-3294 Strong, Broad N-H stretch (amine)
2924-2854 Medium C-H stretch (aliphatic)

1578 Medium C=C stretch (furan ring)
1018 Strong C-O-C stretch (furan ring)
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Mass Spectrometry (MS)

m/z Relative Intensity (%) Assighment

111 45 [M]* (Molecular lon)
94 100 [M-NHs]*

81 20 [M-CH2NH2]*

53 30

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard techniques for the analysis of furan
derivatives and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 5-Methylfurfurylamine is accurately weighed and dissolved in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

e A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for
chemical shift referencing, although modern spectrometers can reference the residual
solvent peak.

e The solution is transferred to a clean, dry 5 mm NMR tube.
Data Acquisition:
 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e H NMR: A standard one-pulse sequence is utilized. Key parameters include a spectral width
of approximately -2 to 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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e 13C NMR: A proton-decoupled pulse sequence is employed. Due to the low natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation
delay (2-5 seconds) are typically required. The spectral width is set to cover the expected
range of carbon chemical shifts (e.g., 0-200 ppm).

Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate
software. This involves Fourier transformation, phase correction, baseline correction, and
calibration of the chemical shift axis. For *H NMR, the signals are integrated to determine the
relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like 5-Methylfurfurylamine, the Attenuated Total
Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed
directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).

Data Acquisition:
 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
o Abackground spectrum of the empty ATR crystal or clean salt plates is recorded.

o The sample spectrum is then acquired over a typical range of 4000-400 cm~* with a
resolution of 4 cm~1. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise
ratio.

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the
background spectrum, which is typically performed automatically by the instrument's software.
The spectrum is usually displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and lonization:

o The sample is introduced into the mass spectrometer, often via direct infusion or after
separation by Gas Chromatography (GC).

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b076237?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Electron lonization (El) is a common method for small, volatile molecules. In El, the sample
molecules in the gas phase are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.
Data Acquisition:

e Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer,
is used.

e The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 40-300 amu).

e The mass spectrum is recorded, showing the relative abundance of the molecular ion and

various fragment ions.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak,
which corresponds to the molecular weight of the compound. The fragmentation pattern
provides valuable information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Methylfurfurylamine.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 5-Methylfurfurylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076237#spectroscopic-data-of-5-
methylfurfurylamine-nmr-ir-ms]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b076237?utm_src=pdf-body-img
https://www.benchchem.com/product/b076237#spectroscopic-data-of-5-methylfurfurylamine-nmr-ir-ms
https://www.benchchem.com/product/b076237#spectroscopic-data-of-5-methylfurfurylamine-nmr-ir-ms
https://www.benchchem.com/product/b076237#spectroscopic-data-of-5-methylfurfurylamine-nmr-ir-ms
https://www.benchchem.com/product/b076237#spectroscopic-data-of-5-methylfurfurylamine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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